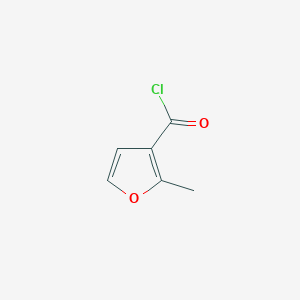

2-Methylfuran-3-carbonyl chloride

Description

The exact mass of the compound 2-Methylfuran-3-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methylfuran-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylfuran-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylfuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFZVBHMMXZNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374942 | |

| Record name | 2-Methylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5555-00-0 | |

| Record name | 2-Methylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylfuran-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Methylfuran-3-carbonyl chloride (CAS: 5555-00-0): A Comprehensive Guide to Reactivity, Synthesis, and Pharmaceutical Applications

Abstract

2-Methylfuran-3-carbonyl chloride (CAS: 5555-00-0) is a highly reactive, heteroaromatic acyl chloride that serves as a critical synthetic linchpin in medicinal chemistry and agrochemical development [1][3]. Featuring an electron-rich furan core stabilized by a 2-methyl substitution, this molecule presents unique electrophilic characteristics at the acyl carbon. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, mechanistically grounded understanding of its physicochemical profile, solvolysis kinetics, and field-proven protocols for generating bioactive therapeutic derivatives.

Physicochemical Profiling and Quantitative Data

Before initiating any synthetic workflow, it is vital to understand the fundamental parameters governing the stability and reactivity of the compound. The following table consolidates critical, verified data points regarding 2-Methylfuran-3-carbonyl chloride [1][2][3].

| Property | Value | Experimental Significance |

| Chemical Name | 2-Methylfuran-3-carbonyl chloride | Systematic IUPAC nomenclature for database alignment. |

| CAS Number | 5555-00-0 | Universal identifier for procurement and safety tracking. |

| Molecular Formula | C₆H₅ClO₂ | Dictates stoichiometric calculations in coupling reactions. |

| Molecular Weight | 144.56 g/mol | Required for precise millimolar equivalency dosing. |

| Monoisotopic Mass | 143.9978 Da | Crucial for high-resolution mass spectrometry (HRMS) validation. |

| Physical Form | Liquid | Ambient handling requires calibrated microliter syringes. |

| GHS Classification | Danger (H314) | Corrosive; causes severe skin burns and eye damage. Necessitates specialized PPE. |

Chemical Reactivity and Kinetic Solvolysis

The fundamental reactivity of 2-methylfuran-3-carbonyl chloride is driven by nucleophilic acyl substitution. However, its specific kinetic behavior is influenced by the electron-donating properties of the furan ring and the steric footprint of the adjacent 2-methyl group.

To understand its hydrolytic stability, we turn to the extended Grunwald-Winstein equation , which correlates the solvolysis rate constants across binary solvent mixtures [4]. Kinetic studies of 2-methylfuran-3-carbonyl chloride across 34 diverse solvent systems yielded correlation parameters of

Causality & Expert Insight:

The relatively high

Mechanistic Synthesis Pathways

To maintain supply chain autonomy, researchers often synthesize 2-methylfuran-3-carbonyl chloride directly from its stable precursor, 2-methyl-3-furoic acid, using thionyl chloride (

Catalytic Chlorination Protocol

Causality behind the protocol: Thionyl chloride is chosen over solid chlorinating agents because its byproducts (

Self-Validating Workflow:

-

Reaction Setup: Suspend 1.0 eq of 2-methyl-3-furoic acid in a dry flask under an inert argon atmosphere.

-

Reagent Addition: Introduce 1.5 eq of pure

dropwise at 0°C. -

Catalysis: Add a catalytic amount (0.05 eq) of N,N-Dimethylformamide (DMF). Causality: DMF reacts with

to generate the Vilsmeier-Haack reagent, an ultra-reactive intermediate that significantly lowers the activation energy of the initial acyl substitution. -

Validation by Effervescence: Gradually warm the reaction to 60°C. The system provides intrinsic self-validation : active gas evolution (

and -

Purification: Remove excess

in vacuo to yield the pure liquid acyl chloride.

Synthesis pathway for 2-Methylfuran-3-carbonyl chloride via continuous gas displacement.

Pharmaceutical Application: Synthesis of Anti-Parasitic Amides

One of the most prominent applications of 2-methylfuran-3-carbonyl chloride is its role in synthesizing N-benzoyl-2-hydroxybenzamides—a class of compounds demonstrating potent activity against P. falciparum (malaria), Trypanosoma, and Leishmania [5].

Pyridine-Catalyzed Amide Coupling Methodology

Coupling a bulky heterocycle like the 2-methylfuran moiety to an unreactive primary amine (like salicylamide) requires overcoming significant steric and electronic barriers.

Causality behind experimental choices:

Refluxing pyridine is specifically selected over standard non-polar solvents (like DCM) with a generic base (like Triethylamine). Pyridine serves a dual role: it scavenges the generated

Step-by-Step Procedure:

-

Solvation: Dissolve 1.0 eq of salicylamide in dry pyridine (0.2 M concentration) under an inert atmosphere.

-

Electrophile Introduction: Add 1.1 eq of 2-methylfuran-3-carbonyl chloride dropwise at room temperature.

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 115°C) for 4 hours to overcome the steric hindrance imposed by the 2-methyl group.

-

Self-Validating Isolation: Cool the reaction to room temperature and pour it vigorously into crushed ice-water. Validation mechanism: The non-polar target amide will intrinsically precipitate out as a white solid, automatically separating itself from the highly water-soluble pyridine hydrochloride salts.

-

Purification: Isolate the crude solid via vacuum filtration and purify to >98% utilizing preparative HPLC.

Workflow for synthesizing N-benzoyl-2-hydroxybenzamide derivatives targeting parasitic diseases.

Storage, Handling, and Deactivation Protocols

Because of the high ionizing-power sensitivity described in the solvolysis section, unmitigated exposure to ambient humidity will rapidly convert the acyl chloride back into inactive carboxylic acid, liberating toxic hydrogen chloride gas [1].

Trustworthiness via Self-Validating Deactivation: Unused or residual 2-methylfuran-3-carbonyl chloride cannot be discarded directly. A self-validating quenching system must be employed:

-

Slowly add the acyl chloride residue to a stirring bath of chilled 1M Sodium Bicarbonate (

) or dilute -

The reaction will effervesce as

is generated from neutralizing the liberated -

Validation: Continuously monitor the solution with pH indicator paper. Once gas evolution entirely stops and the pH stabilizes identically at ~8.0, the deactivation of the acyl chloride is successfully validated, and the resulting non-toxic aqueous mixture can be routed to standard chemical waste.

References

- Sigma-Aldrich. "2-Methylfuran-3-carbonyl chloride | 5555-00-0". Sigma-Aldrich Product Catalog.

- Santa Cruz Biotechnology. "2-Methylfuran-3-carbonyl chloride | CAS 5555-00-0". SCBT Catalog.

- PubChem (NIH). "PubChemLite - Explore (143.9978 Da / AFFZVBHMMXZNKE-UHFFFAOYSA-N)". University of Luxembourg / PubChem.

- Choi, H. J., Yang, K., Koo, I. S. "Kinetic Study on Solvolysis of 2-Methylfuran-3-carbonyl Chloride in Binary Solvent Mixtures". ResearchGate.

- NIH / PubMed Central. "Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania". PMC Database.

The Definitive Technical Guide to 2-Methyl-3-furoyl Chloride: Physicochemical Dynamics and Applied Medicinal Synthesis

Executive Summary

In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on the strategic installation of privileged structural motifs. 2-Methyl-3-furoyl chloride (CAS: 5555-00-0), also known as 2-methylfuran-3-carbonyl chloride, serves as an essential electrophilic building block[1]. The 2-methylfuran scaffold modulates the lipophilicity, steric constraints, and hydrogen-bonding topology of drug candidates, playing a critical role in structure-activity relationship (SAR) optimization[2].

This technical whitepaper details the physicochemical properties, self-validating synthetic protocols, and integration of 2-methyl-3-furoyl chloride into downstream amide coupling workflows, emphasizing the mechanistic causality behind each experimental choice.

Part I: Physicochemical Profiling & Structural Dynamics

A rigorous understanding of the physicochemical properties of 2-methyl-3-furoyl chloride is non-negotiable for reproducible synthesis. Because acyl chlorides are highly susceptible to nucleophilic attack by ambient moisture, their physical state dictates handling parameters.

Table 1: Quantitative Physicochemical Data of 2-Methyl-3-furoyl chloride

| Property | Value | Synthetic/Analytical Implication |

| CAS Number | 5555-00-0[1] | Primary identifier for inventory and regulatory tracking. |

| Molecular Formula | C6H5ClO2[1] | Essential for mass balance and stoichiometric mapping. |

| Molecular Weight | 144.56 g/mol [1] | Utilized for precise equivalent calculations in coupling. |

| Boiling Point | 59–61 °C at 12 mmHg[3][4] | Demands vacuum distillation to prevent thermal furan cleavage. |

| Density | 1.239 g/mL at 25 °C[4][5] | Allows accurate volumetric dispensing of the liquid reagent. |

| Refractive Index | 1.505[4] | Critical optical metric for rapid, inline purity assessment. |

| Flash Point | 76 °C[6] | Establishes safety baselines for heating and reflux operations. |

Analytical Insight: The compound presents as a corrosive, acidic organic liquid[6]. It must be stored under a strictly inert atmosphere at 2–8 °C[4]. Exposure to water triggers rapid hydrolysis back to 2-methyl-3-furoic acid, accompanied by the hazardous liberation of hydrogen chloride gas[6].

Part II: The Self-Validating Synthetic Protocol

To generate 2-methyl-3-furoyl chloride from its carboxylic acid precursor, the chlorination process must be engineered to eliminate unreacted starting material and complex byproducts. The chosen method utilizes thionyl chloride (

Step-by-Step Methodology: Chlorination of 2-Methyl-3-furoic Acid

-

Reagent Preparation & Reflux: Combine 2-methyl-3-furoic acid with an excess of neat thionyl chloride. Reflux the mixture at approximately 80 °C for 3 hours[7][8].

-

Causality & Rationale: Thionyl chloride serves a dual purpose as both the chlorinating agent and the solvent. As the reaction proceeds, it generates sulfur dioxide (

) and hydrogen chloride (

-

-

Excess Solvent Removal: Remove the unreacted, lower-boiling thionyl chloride via atmospheric distillation before applying a vacuum.

-

Vacuum Distillation: Distill the crude product under reduced pressure (12 mmHg), collecting the fraction that boils at 59–61 °C[3][4].

-

Causality & Rationale: Furan rings can degrade under prolonged high-temperature stress. Reducing the atmospheric pressure lowers the boiling point of the acyl chloride to ~60 °C, ensuring the structural integrity of the final product.

-

-

Inline Quality Control: Validate the distilled batch by measuring its refractive index (Target: 1.505) and density (Target: 1.239 g/mL)[4][5].

Synthetic workflow of 2-methyl-3-furoyl chloride using vacuum distillation for thermal stability.

Part III: Applications in Drug Development & Medicinal Chemistry

2-Methyl-3-furoyl chloride is extensively utilized to synthesize diverse carboxamide derivatives. These structural scaffolds are actively investigated in molecular docking and in vitro assays for highly targeted enzyme inhibition[9].

For example, coupling this chloride with 2-aminobenzoic acid yields 2-[(2-Methyl-3-furoyl)amino]benzoic acid, a scaffold studied for binding affinity against inflammatory mediators like human cytosolic phospholipase A2α (cPLA2α) and viral spread vectors like influenza neuraminidase[2][9]. Alternatively, coupling with substituted anilines yields agents like N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide, which has profound implications in advanced drug design[10].

Step-by-Step Methodology: Amide Coupling Protocol

To integrate the 2-methyl-3-furoyl motif onto an amine scaffold, strict environmental controls must be maintained to override the chloride's high reactivity with water.

-

Inert Preparation: Dissolve the target aryl amine (e.g., 2-aminobenzoic acid) in an anhydrous organic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Purge and seal the vessel under a dry nitrogen (

) atmosphere[9].-

Causality & Rationale: Nitrogen displacement prevents atmospheric moisture from entering the system, strictly prohibiting the hydrolytic destruction of the acyl chloride[6].

-

-

Acid Scavenging: Introduce Triethylamine (TEA) into the solution as an organic base[9].

-

Causality & Rationale: Nucleophilic acyl substitution produces equivalent amounts of

. Without an acid scavenger,

-

-

Dropwise Acylation: Chill the reaction vessel, then add 2-methyl-3-furoyl chloride via a pressure-equalizing dropping funnel slowly over a 30-minute period[10][11].

-

Causality & Rationale: Acyl substitution is highly exothermic. Dropwise addition at low temperatures controls reaction kinetics, suppressing the formation of dimeric impurities and ensuring maximum yield.

-

-

Optimization and Monitoring: Monitor the reaction completion via Thin Layer Chromatography (TLC) using a silica gel stationary phase and a 1:1 eluent of ethyl acetate/hexane[9].

Amide coupling mechanism leveraging 2-methyl-3-furoyl chloride for targeted enzyme inhibition.

Part IV: Safety, Environmental, and Handling Directives

As a corrosive and moisture-sensitive reagent, the deployment of 2-methyl-3-furoyl chloride necessitates stringent laboratory safety controls[4][6].

-

Toxicity Profile: The liquid causes immediate and severe tissue burns upon contact. Inhalation of its vapors (which frequently contain latent hydrogen chloride gas from mild hydrolysis) triggers respiratory irritation[6].

-

Decontamination: Spills must not be washed with plain water due to aggressive exothermic hydrolysis. Neutralization should be achieved using mild, dry alkaline absorbents or carefully managed with alcohol-resistant foams prior to environmental disposal[6].

-

Personal Protective Equipment (PPE): Handlers must wear self-contained breathing apparatuses (in case of fire or major spills), heavy-duty chemical-resistant gloves, and full face-shield protection[6].

References

Sources

- 1. scbt.com [scbt.com]

- 2. 2-[(2-Methyl-3-furoyl)amino]benzoic acid | 29550-94-5 | Benchchem [benchchem.com]

- 3. 5555-00-0,2-甲基-3-呋喃甲酰氯,2-Methyl-furan-3-carbonyl chloride [weeiboo.com]

- 4. 2-METHYLFURAN-3-CARBONYL CHLORIDE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 5555-00-0 | 2-甲基-3-呋喃甲酰氯 - 化学云数据库 [cn.chemcd.com]

- 6. georganics.sk [georganics.sk]

- 7. HK1016601A1 - Furan-and thiophenecarbothioamide derivatives, their preparation and their use as inhibitors of the replication of hiv-1 and hiv-1 mutants - Google Patents [patents.google.com]

- 8. 2-Methylfuran-3-carbonyl chloride | 5555-00-0 | Benchchem [benchchem.com]

- 9. 2-[(2-Methyl-3-furoyl)amino]benzoic acid | 29550-94-5 | Benchchem [benchchem.com]

- 10. N-(2-bromo-4-methylphenyl)-2-methylfuran-3-carboxamide | Benchchem [benchchem.com]

- 11. 534-85-0 | N-Phenyl-o-phenylenediamine | Aryls | Ambeed.com [ambeed.com]

Electrophilic Furan Derivatization: A Technical Whitepaper on the Synthesis of 2-Methylfuran-3-carbonyl chloride

Executive Rationale & Chemical Identity

2-Methylfuran-3-carbonyl chloride (CAS No. 5555-00-0), interchangeably referred to as 2-methyl-3-furoyl chloride, serves as a high-value electrophilic building block in advanced organic synthesis. It is predominantly utilized to append the 2-methylfuran motif onto primary and secondary amines, forging biologically active furamides that are frequently investigated in structure-activity relationship (SAR) libraries for anti-inflammatory and target-inhibiting drug discovery[1][2].

Because the furan ring is sensitive to strong oxidative conditions and harsh Lewis acids, its derivatization demands mild, strictly controlled methodologies. The strategic conversion of its stable precursor, 2-methyl-3-furoic acid , to the highly reactive acyl chloride relies on a delicate balance of catalytic activation and thermodynamic driving forces.

Mechanistic Causality: Thermodynamic Drivers and Catalytic Activation

The direct halogenation of carboxylic acids is kinetically sluggish due to the resonance-stabilized carboxylate ground state. To drive this transformation toward the acyl chloride, we employ Thionyl Chloride (

Thermodynamic Driving Force (Le Chatelier's Principle)

The selection of

The Vilsmeier-Haack Catalytic Cycle

To overcome the activation energy barrier of the robust furan-carboxylic bond, DMF is introduced as a nucleophilic catalyst. The causality of this mechanism unfolds as follows:

-

Electrophilic Activation: DMF rapidly attacks

, resulting in the expulsion of -

Intermediate Formation: The sterically unhindered oxygen of 2-methyl-3-furoic acid executes a nucleophilic attack on the chloroiminium intermediate, forging a reactive mixed imino-anhydride[5].

-

Chloride Displacement: A chloride ion displaces the regenerated DMF catalyst while collapsing the tetrahedral intermediate, successfully yielding 2-methylfuran-3-carbonyl chloride[3][4].

Comparative Matrix of Chlorination Parameters

To justify the selection of reagents, the quantitative profiles of standard chlorination systems for furan-based carboxylic acids are presented below.

Table 1: Comparative Kinetic & Thermodynamic Profiles of Chlorinating Agents

| Chlorinating Agent | Catalytic Requirement | Operating Temperature | Byproduct State | Post-Reaction Purification Profile |

| Thionyl Chloride ( | DMF (0.01 - 0.05 eq) | 0°C → 80°C | Optimal: Excess reagent removed via simple vacuum distillation. | |

| Oxalyl Chloride ( | DMF (0.01 - 0.05 eq) | 0°C → 25°C | Mild/Expensive: Easily evaporated; ideal for highly sensitive substrates. | |

| Phosphorus Pentachloride ( | None | 20°C → 110°C | Suboptimal: Liquid |

Analysis: Thionyl chloride represents the optimal intersection of cost-efficiency, operational simplicity, and atom economy for this specific synthesis.

Synthesis Workflow Visualization

Fig 1. Mechanistic workflow for the Vilsmeier-catalyzed synthesis of 2-Methyl-3-furoyl chloride.

Self-Validating Experimental Protocol

A well-designed experimental protocol acts as a self-validating system; the physical state of the reaction inherently communicates its progress to the bench chemist. The following protocol outlines the scaled synthesis of 2-Methylfuran-3-carbonyl chloride.

Reagents Required:

-

2-Methyl-3-furoic acid: 1.0 equivalent

-

Thionyl Chloride (

): 1.5 - 2.0 equivalents[4] -

N,N-Dimethylformamide (DMF): 0.05 equivalents

-

Solvent: Anhydrous Toluene (or neat conditions if scaled appropriately)

Step-by-Step Methodology:

-

System Assembly & Purging: Assemble a multi-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas (

or Argon) inlet. Vent the condenser through a gas scrubber to safely neutralize evolving -

Substrate Suspension: Charge the flask with 2-methyl-3-furoic acid (1.0 eq) and suspend it in anhydrous toluene. Cool the vessel to 0°C using an ice bath.

-

Catalyst Induction: Add catalytic DMF (0.05 eq) directly into the suspension.

-

Controlled Electrophile Addition: Slowly introduce

(1.5 eq) dropwise. Self-Validation Marker: Immediate, controlled effervescence will be observed as the Vilsmeier complex forms and gas evolution begins[3][4]. -

Thermal Activation & Maturation: Remove the ice bath and gradually heat the reaction matrix to a gentle reflux (approx. 80°C). Maintain reflux until the reaction verifies its own completion. Self-Validation Marker: The opaque suspension will systematically transition into a clear, homogeneous solution, and gas bubbling will cease, indicating absolute depletion of the solid carboxylic acid[2].

-

Isolation via Vacuum Distillation: Once complete, cool the mixture to room temperature. Transfer to a distillation apparatus. Apply a moderate vacuum to strip the solvent and unreacted

(b.p. 76°C)[5]. -

Final Product Handling: The resultant 2-Methylfuran-3-carbonyl chloride presents as a dense, moisture-sensitive liquid. It must be immediately flushed with inert gas and stored below 4°C to prevent ambient hydrolytic degradation back to the carboxylic acid.

References

-

"2-Methylfuran-3-carbonyl chloride | 5555-00-0 - Sigma-Aldrich", sigmaaldrich.com, Link

-

"2-[(2-Methyl-3-furoyl)amino]benzoic acid | 29550-94-5 | Benchchem", benchchem.com, 1

-

"SYNTHESIS, MOLECULAR DOCKING AND ANTI-INFLAMMATORY ACTIVITY 2,4-DIMETHYL-N-(2-ARYL)-3-FURAMIDES", bibliomed.org, 2

-

"Carboxylic Acid + SOCl2 - ReactionWeb.io", reactionweb.io, 3

-

"Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2)", orgosolver.com, 4

-

"Acyl chloride - Wikipedia", wikipedia.org, 5

Sources

key suppliers and availability of 2-Methylfuran-3-carbonyl chloride

An In-Depth Technical Guide to the Procurement and Quality Assessment of 2-Methylfuran-3-carbonyl chloride

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Methylfuran-3-carbonyl chloride (CAS No. 5555-00-0), focusing on its procurement from key suppliers, availability, and essential quality control protocols. As a reactive acyl chloride, this compound is a valuable building block in organic synthesis, particularly for introducing the 2-methyl-3-furoyl moiety into target molecules. Its proper sourcing and validation are critical for the success and reproducibility of research and development activities.

Compound Overview and Significance

2-Methylfuran-3-carbonyl chloride is a derivative of 2-methylfuran, a significant organic intermediate that can be derived from biomass.[1] The parent compound, 2-methylfuran, has applications in the synthesis of pharmaceuticals like Vitamin B1 and the antimalarial drug chloroquine, as well as in the fragrance industry.[1][2][3][4] The carbonyl chloride functional group makes the molecule highly reactive, serving as an excellent acylating agent for nucleophiles such as alcohols, amines, and thiols. This reactivity is harnessed in medicinal chemistry to construct complex molecular architectures, making the reliable supply of high-purity 2-Methylfuran-3-carbonyl chloride a crucial first step in many synthetic workflows.[5]

Chemical Structure:

Caption: Chemical structure of 2-Methylfuran-3-carbonyl chloride.

Sourcing: Key Suppliers and Availability

The procurement of specialized reagents like 2-Methylfuran-3-carbonyl chloride requires careful evaluation of suppliers based on purity, documentation, availability, and scale. The market consists of both manufacturers and distributors, each with distinct advantages.

Supplier Landscape

Several chemical suppliers list 2-Methylfuran-3-carbonyl chloride in their catalogs. The following table summarizes prominent vendors and their typical offerings. It is crucial to note that availability and specifications can change; direct inquiry is always the final validation step.

| Supplier | Typical Purity | Available Scale | Notes |

| Georganics | ≥ 98% | Milligrams to multi-kilogram batches | A specialized supplier offering a range of heterocyclic compounds. They provide detailed safety and regulatory information.[6][7] |

| Sigma-Aldrich | Not specified (Product of Fluorochem) | Research quantities | A major distributor with a robust logistics network. Often lists products from partner suppliers like Fluorochem. |

| Fluorochem | ~95% (for related phenyl derivative) | Gram scale | A UK-based supplier providing detailed shipping estimates from various stock locations (e.g., UK, Germany, China).[8] |

| Santa Cruz Biotechnology | Not specified | Research quantities | A well-known supplier for life science and biochemical research, also offering a range of organic building blocks.[9] |

Procurement Workflow: A Systematic Approach

Selecting the right supplier is a critical decision that impacts experimental outcomes and project timelines. A systematic evaluation process ensures that the chosen material meets all scientific and logistical requirements.

Caption: A logical workflow for evaluating and selecting a chemical supplier.

Quality Control and Verification

Upon receipt, the identity and purity of 2-Methylfuran-3-carbonyl chloride must be independently verified, as acyl chlorides can be susceptible to hydrolysis if not handled or stored properly. A Certificate of Analysis (CoA) from the supplier provides a baseline, but in-house verification is a hallmark of rigorous scientific practice.

Interpreting the Certificate of Analysis (CoA)

A typical CoA should provide the following information:

-

Product Name & CAS Number: 2-Methylfuran-3-carbonyl chloride, 5555-00-0.

-

Molecular Formula & Weight: C₆H₅ClO₂, 144.56 g/mol .[9]

-

Purity: Usually determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR). A purity of >97% is common for such reagents.

-

Appearance: Typically a liquid.

-

Identification Data: References to spectral data (e.g., ¹H NMR, GC-MS) confirming the structure.

-

Date of Manufacture and Retest Date.

Experimental Protocol: Purity and Identity Verification by GC-MS

This protocol outlines a standard method for verifying the purity and confirming the identity of 2-Methylfuran-3-carbonyl chloride. The rationale for using GC-MS is its ability to separate volatile compounds (GC) and provide structural information based on mass fragmentation patterns (MS), which is ideal for a molecule of this type.[10]

Objective: To confirm the identity and estimate the purity of a received batch of 2-Methylfuran-3-carbonyl chloride.

Materials:

-

2-Methylfuran-3-carbonyl chloride sample

-

Anhydrous solvent (e.g., Dichloromethane or Hexane, GC grade)

-

Autosampler vials with septa

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Methodology:

-

Sample Preparation:

-

Causality: Due to the reactivity and potential concentration of the neat material, a dilute solution is prepared to ensure proper chromatographic separation and avoid saturating the detector.

-

In a fume hood, prepare a stock solution by dissolving a small, accurately weighed amount of the compound in the anhydrous solvent to a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to achieve a final concentration of ~10-50 µg/mL. The exact concentration may require optimization based on instrument sensitivity.

-

Transfer the final dilution to an autosampler vial and cap immediately to prevent solvent evaporation and sample degradation.

-

-

Instrument Setup (Example Conditions):

-

GC System: Agilent 7890B or equivalent.[10]

-

Column: A mid-polarity column like an Rxi-624Sil MS is suitable.[10]

-

Injection Mode: Split injection (e.g., 50:1 split ratio) to handle the solvent and prevent column overloading.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50°C (hold 2 min), then ramp to 250°C at 15°C/min (hold 5 min). This program allows for separation of the solvent and any potential low-boiling impurities from the target compound.

-

MS System: Agilent 5977B MSD or equivalent.[10]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample.

-

Identity Confirmation: The resulting mass spectrum of the major peak should be compared to a reference spectrum if available. Key expected fragments for 2-Methylfuran-3-carbonyl chloride would include the molecular ion (M⁺) at m/z 144/146 (due to ³⁵Cl/³⁷Cl isotopes) and fragments corresponding to the loss of Cl (m/z 109) and the loss of COCl (m/z 81).

-

Purity Estimation: Integrate the total ion chromatogram (TIC). The purity can be estimated as the peak area of the main compound divided by the total area of all peaks (Area %). This provides a semi-quantitative measure of purity.

-

Safe Handling and Storage

As an acyl chloride, 2-Methylfuran-3-carbonyl chloride is corrosive and reacts with moisture. Proper handling is essential for safety and to maintain the integrity of the compound.

-

Hazards: Causes severe skin burns and eye damage (H314).[6][8] It is critical to handle this chemical with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[6][7]

-

Handling: Always handle in a well-ventilated fume hood. Keep away from water and other nucleophiles (e.g., alcohols, amines) to prevent vigorous and exothermic reactions.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[11] This prevents degradation from atmospheric moisture.

References

-

Georganics. (2013, February 17). SAFETY DATA SHEET: 2-METHYLFURAN-3-CARBONYL CHLORIDE. [Link]

-

PubChem. 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride. [Link]

-

Georganics. 2-Methylfuran-3-carbonyl chloride - High purity. [Link]

-

Airgas. (2021, June 10). SAFETY DATA SHEET. [Link]

-

CPAchem. (2023, December 11). Safety data sheet. [Link]

-

Shandong Yino Biologic Materials Co., Ltd. China 2-Methylfuran Manufacturers Suppliers Factory. [Link]

-

MDPI. (2024, June 22). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

-

Prismane Consulting. (2023, June 19). Use of 2 Methylfuran Market in the Pharmaceutical Sector. [Link]

-

Carl Roth. (2025, February 14). Safety Data Sheet 2 - Methylfuran - HP. [Link]

-

ResearchGate. (2025, August 6). Synthesis of new fragrances from 2-methylfuran. Part III. [Link]

-

Royal Society of Chemistry. (2024, June 6). Catalytic synthesis of renewable 2-methylfuran from furfural. [Link]

-

Springer. (2016, December 7). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]

- Google Patents. CN101492433A - Green synthesis of 2-methylte-trahydrofuran.

-

Restek. Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. [Link]

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ACS Publications. Production of 2-Methylfuran by Vapor-Phase Hydrogenation of Furfural. [Link]

-

National Center for Biotechnology Information. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. yinobio.net [yinobio.net]

- 3. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. georganics.sk [georganics.sk]

- 7. 2-Methylfuran-3-carbonyl chloride - High purity | EN [georganics.sk]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. scbt.com [scbt.com]

- 10. gcms.cz [gcms.cz]

- 11. furan.com [furan.com]

Toxicological Profile and Safe Handling Architectures for 2-Methylfuran-3-carbonyl Chloride

Executive Summary & Chemical Reactivity Profile

2-Methylfuran-3-carbonyl chloride (CAS: 5555-00-0) is a highly reactive furanic acyl chloride utilized extensively as a versatile electrophilic building block in the synthesis of active pharmaceutical ingredients (APIs). Its primary application lies in the rapid acylation of amines and alcohols to generate substituted furan-amides and esters. For instance, it is a critical intermediate in the synthesis of imidazo-pyridine analogs for oncology therapeutics[1] and N-benzoyl-2-hydroxybenzamides for anti-malarial agents[2].

However, the very electrophilicity that makes this reagent synthetically valuable also dictates its severe toxicological profile. As a senior development scientist, one must approach this compound not merely as an intrinsic toxicant, but as a dynamic chemical species that exerts profound localized tissue damage driven by kinetically rapid hydrolysis and direct biomacromolecular adduction.

Mechanistic Toxicology: The Dual-Pathway of Cellular Damage

The toxicological action of 2-Methylfuran-3-carbonyl chloride is fundamentally different from receptor-mediated toxicants. Its hazard profile is characterized by a lack of systemic distribution due to instantaneous reaction at the site of first contact.

When exposed to physiological environments (skin, ocular mucosa, respiratory epithelium), the compound undergoes two primary parallel reactions:

-

Rapid Hydrolysis: Upon contact with tissue moisture, the acyl chloride undergoes rapid solvolysis[3], irreversibly cleaving the C-Cl bond. This exothermic reaction yields 2-methylfuran-3-carboxylic acid and stoichiometric quantities of gaseous/aqueous Hydrochloric Acid (HCl) . The sudden, localized release of HCl drastically drops tissue pH, causing acute protein denaturation, lipid saponification, and deep coagulative necrosis[4].

-

Direct Covalent Acylation: Unhydrolyzed molecules act as potent electrophiles, directly acylating nucleophilic residues (e.g., the

-amino groups of lysine or sulfhydryls of cysteine) on structural tissues and enzymes. This haptenization can cross-link proteins and induce severe local cytotoxicity.

Mechanistic pathways of 2-Methylfuran-3-carbonyl chloride toxicity in biological tissues.

Quantitative Safety & Hazard Classification

Because of the dual-pathway tissue damage, empirical data robustly categorizes this compound under the highest tiers for local corrosivity. Standard safety protocols must adhere to global GHS guidelines[4].

Table 1: Physicochemical and GHS Toxicological Data Summary

| Parameter | Value / Classification | Mechanistic Relevance |

| CAS Number | 5555-00-0 | Unique identifier for registry tracking[5]. |

| Molecular Weight | 144.56 g/mol | Low molecular weight enables rapid diffusion into porous PPE[5]. |

| Physical State | Clear to pale yellow liquid | Splash hazard; high surface area upon misting[4]. |

| Boiling Point | 59-61°C (at 12 mmHg) | Sufficient volatility to pose an acute inhalation risk at ambient conditions[4]. |

| GHS Signal Word | Danger | Triggers mandatory high-containment protocols[4]. |

| Primary Hazard Code | H314 : Causes severe skin burns and eye damage | Driven by the immediate generation of HCl and exothermic heat upon tissue contact[4]. |

| Carcinogenicity | Not Listed (EPA, IARC, NTP) | The compound degrades rapidly; long-term stable circulation is impossible[4]. |

Validated Experimental Workflow for in vitro Corrosivity Assessment

Due to the extreme localized toxicity of acyl chlorides, in vivo animal testing (e.g., standard Draize tests) is scientifically unnecessary and ethically prohibited. Instead, biological safety evaluations must utilize validated in vitro 3D tissue models.

Below is a self-validating, causally driven protocol utilizing Reconstructed Human Epidermis (RhE) per OECD Test Guideline 431, optimized for highly reactive, moisture-sensitive liquids.

Methodology: RhE Assay for Acyl Chloride Toxicity

Why this works: This system measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. Viable cells reduce MTT to a purple formazan. The rapid penetration of 2-Methylfuran-3-carbonyl chloride and its acidic byproducts destroys mitochondrial integrity, stopping formazan production.

Step 1: Tissue Conditioning & Equilibration

-

Transfer RhE inserts (e.g., EpiSkin™) from shipping agar to multi-well plates containing pre-warmed (

) assay medium. -

Incubate overnight to recover from transport stress. Causality: Baseline metabolic activity must be stabilized to prevent false-positive toxicity readings.

Step 2: Moisture-Controlled Application

-

Apply 50 µL of neat 2-Methylfuran-3-carbonyl chloride directly to the stratum corneum of the RhE tissue.

-

Critical Control: Apply

(Negative Control) and -

Incubate cohorts for exactly 3 minutes and 60 minutes at room temperature.

Step 3: Quenching and Rinsing

-

Crucial Step: Wash the tissue vigorously with Phosphate Buffered Saline (PBS) to halt the reaction. Since water induces hydrolysis, the initial wash must be rapid to flush the bulk acyl chloride away before the localized exothermic generation of HCl can skew the penetration kinetics.

Step 4: Metabolic Readout (MTT Assay)

-

Transfer rinsed inserts to a 24-well plate containing 300 µL of MTT solution (

). Incubate for 3 hours at -

Extract the precipitated formazan using an acidic isopropanol solution overnight.

Step 5: Photometric Qualification

-

Measure the Optical Density (OD) of the extracts at 570 nm.

-

Validation logic: The relative viability is calculated as

. A viability

Step-by-step RhE testing workflow for reactive intermediate skin corrosion assessment.

Engineering Controls and Decontamination Architectures

Handling 2-Methylfuran-3-carbonyl chloride requires systemic prevention of moisture ingress and containment of vapors[4].

Primary Containment

All manipulations, including weighing and dilutions, must occur within a Class II Fume Hood or a dry, inert-gas purged glovebox (Argon/Nitrogen)[4]. The boiling point and reactive nature mean that vapor exposure will act as a potent lachrymator, causing severe tearing and burning of the upper respiratory tract.

Spill Remediation and Extinguishing Causality

A conventional spill response using water is strictly contraindicated . Introducing aqueous solutions to bulk 2-Methylfuran-3-carbonyl chloride triggers a violent exothermic hydrolysis, potentially causing the liquid to boil and project concentrated HCl vapors and acidic droplets into the environment[4].

Protocol for Containment:

-

Smothering: Use dry sand, vermiculite, or a specialized universal chemical absorbent to sequester the liquid[4].

-

Neutralization: Once absorbed, carefully transfer the solid matrix to a fume hood and neutralize by slowly adding a weak alkaline solution (e.g., sodium bicarbonate in a 50/50 water/isopropanol mix) to safely titrate the generated acid while mitigating the exotherm.

-

Fire Fighting: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide. Never use a direct water stream[4].

References

1.[4] Georganics Ltd. SAFETY DATA SHEET: 2-METHYLFURAN-3-CARBONYL CHLORIDE. 2.[5] Santa Cruz Biotechnology. 2-Methylfuran-3-carbonyl chloride | CAS 5555-00-0. 3. Sigma-Aldrich. 2-Methylfuran-3-carbonyl chloride | 5555-00-0. 4.[1] Google Patents. WO2007125330A1 - Imidazo[4, 5-b]pyridin-2-one and oxazolo[4, 5-b]pyridin-2-one compounds and analogs thereof as cancer therapeutic compounds. 5.[2] National Institutes of Health (PMC). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum.... 6.[3] ResearchGate. Kinetic Study on Solvolysis of 2-Methylfuran-3-carbonyl Chloride in Binary Solvent Mixtures.

Sources

- 1. WO2007125330A1 - Imidazo[4, 5-b]pyridin-2-one and oxazolo[4, 5-b]pyridin-2-one compounds and analogs thereof as cancer therapeutic compounds - Google Patents [patents.google.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. georganics.sk [georganics.sk]

- 5. scbt.com [scbt.com]

Application Note: Acylation Strategies Utilizing 2-Methylfuran-3-carbonyl Chloride in Drug Discovery

Introduction and Physicochemical Profiling

In contemporary medicinal chemistry, the furan ring frequently serves as a critical pharmacophore or bioisostere for phenyl and pyrrole rings, offering unique hydrogen-bond accepting capabilities and distinct pharmacokinetic profiles. 2-Methylfuran-3-carbonyl chloride is a highly versatile electrophilic building block used extensively to introduce the 2-methylfuran-3-carbonyl moiety into active pharmaceutical ingredients (APIs) via amidation, esterification, and Friedel-Crafts acylation.

Understanding the physicochemical parameters of this reagent is the first step toward rational protocol design.

Table 1: Physicochemical and Structural Properties

| Parameter | Specification | Causality / Impact on Workflow |

| CAS Number | 5555-00-0 | Standard identifier for inventory and regulatory compliance. |

| Molecular Formula | Dictates a molecular weight of 144.56 g/mol ; essential for precise stoichiometric calculations. | |

| SMILES | Cc1occc1C(=O)Cl[1] | Useful for in silico predictive modeling and chemoinformatics. |

| Physical Form | Liquid | Requires handling via volumetric transfer (e.g., gas-tight syringes) under inert atmosphere to prevent ambient hydrolysis. |

| Storage | Ambient Storage (with desiccant) | Moisture sensitivity necessitates storage over drying agents or inside a glovebox. |

Mechanistic Causality: Solvolysis and Acylation Dynamics

As a Senior Application Scientist, it is critical to look beyond the basic functional group transformation and understand the kinetic behavior of the acyl chloride. Recent kinetic studies utilizing the extended Grunwald-Winstein equation provide profound insights into the reactivity of 2-methylfuran-3-carbonyl chloride[2].

In comprehensive solvolysis studies across 34 diverse solvent systems, the specific rate constants yielded sensitivity values of

Furthermore, activation parameters—specifically the relatively small positive enthalpy of activation (

Kinetic solvolysis pathway of 2-methylfuran-3-carbonyl chloride mapped to Grunwald-Winstein data.

Applications in Medicinal Chemistry

The utility of 2-methylfuran-3-carbonyl chloride is highlighted by its integration into advanced drug discovery programs addressing both infectious diseases and oncology.

-

Anti-Protozoal Agents: The reagent has been utilized to synthesize N-benzoyl-2-hydroxybenzamides. For example, coupling 2-methylfuran-3-carbonyl chloride with salicylamide derivatives yields potent agents actively screened against protozoan parasites like P. falciparum (K1 strain) and Leishmania[4].

-

Kinase Inhibitors in Oncology: In the development of multi-target kinase inhibitors (e.g., targeting VEGFR-2 and FGFR-3), this acyl chloride is reacted with complex heterocyclic amines, such as 7-(3-aminophenoxy)-1H-imidazo[4,5-b]pyridin-2(3H)-one, to afford highly functionalized ureas and amides capable of disrupting tumor angiogenesis[5].

Standardized Experimental Protocol: Furan-Derived Amidation

This protocol outlines a self-validating, pyridine-catalyzed amidation workflow. Pyridine is strategically selected over triethylamine because it acts dualistically: it neutralizes the generated HCl and forms a highly reactive acylpyridinium intermediate, lowering the

Equipment and Reagents

-

2-Methylfuran-3-carbonyl chloride (1.1 equiv.)

-

Target Amine (e.g., Salicylamide derivative, 1.0 equiv.)

-

Anhydrous Pyridine (0.2 M relative to amine)

-

Flame-dried glassware, argon/nitrogen balloon, gas-tight syringes.

Step-by-Step Methodology

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Causality: Even trace moisture will outcompete the amine nucleophile, hydrolyzing the reagent to 2-methylfuran-3-carboxylic acid[3].

-

Reagent Charging: Dissolve the target amine (1.0 equiv.) in anhydrous pyridine to achieve a 0.2 M concentration. Ensure complete dissolution.

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Utilizing a gas-tight syringe, add 2-methylfuran-3-carbonyl chloride (1.1 equiv.) dropwise over 10 minutes. Causality: The formation of the acylpyridinium intermediate is highly exothermic; dropwise addition controls the thermal spike, preventing degradation and unwanted ketene dimer formation.

-

Thermal Acceleration: Remove the ice bath and affix a reflux condenser. Heat the mixture to reflux (approx. 115 °C) for 4 hours. Causality: While highly nucleophilic aliphatic amines react at room temperature, deactivated anilines or constrained heterocycles require thermal activation to overcome the ~15 kcal/mol activation enthalpy barrier[4],[3].

-

Reaction Quenching: Cool the reaction to room temperature and pour it into rapidly stirring ice-cold water. Causality: This halts the reaction kinetics and precipitates the crude hydrophobic amide, while rendering the pyridine water-soluble.

-

Extraction and Washing: Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers with cold 1N HCl ( -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Purify the crude material via Preparative HPLC or recrystallization (e.g., from EtOH/Water)[4].

Step-by-step causality-driven amidation workflow utilizing pyridine catalysis.

Quality Control and Data Troubleshooting

To ensure the integrity of the generated chemical libraries, every synthesized batch must be validated. The table below outlines standard analytical checkpoints and expected outcomes for amides derived from 2-methylfuran-3-carbonyl chloride.

Table 2: Analytical Validation Framework

| Analytical Method | Target Observation / Expectation | Troubleshooting Poor Results |

| LC-MS (ESI+) | High acid mass indicates wet pyridine or ambient moisture exposure during addition. Re-dry solvents. | |

| Singlet near | Missing methyl signal suggests incorrect starting material. Broad baseline signals suggest residual pyridine. | |

| Yield Metrics | >75% after Prep-HPLC for standard primary amines. | If yield <40%, the amine may be too sterically hindered. Consider switching from pyridine to DMAP/DIPEA systems. |

| HPLC Purity | >95% (Integration at 254 nm). | If purity is low, optimize the gradient on the preparative HPLC or ensure rigorous 1N HCl washing. |

References

-

Stenutz Chemistry Tables - 2-methylfuran-3-carbonyl chloride. Stenutz.eu. Available at: [Link]

-

Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - Jozef Stec et al., PMC/NIH. Available at:[Link]

- WO2007125330A1 - Imidazo[4, 5-b]pyridin-2-one and oxazolo[4, 5-b]pyridin-2-one compounds and analogs thereof as cancer therapeutic compounds - Google Patents.

-

Coefficients from the extended Grunwald-Winstein correlations of the specific rates for the solvolysis - Ho June Choi, Kiyull Yang, Han Joong Koh, In Sun Koo. ResearchGate. Available at: [Link]

-

Rate and product studies in the solvolyses of methanesulfonic anhydride and a comparison with methanesulfonyl chloride solvolyses - ResearchGate. Available at: [Link]

Sources

- 1. 2-methylfuran-3-carbonyl chloride [stenutz.eu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2007125330A1 - Imidazo[4, 5-b]pyridin-2-one and oxazolo[4, 5-b]pyridin-2-one compounds and analogs thereof as cancer therapeutic compounds - Google Patents [patents.google.com]

Application Note: 2-Methylfuran-3-carbonyl Chloride as a Selective Derivatizing Agent for GC-MS Analysis

Target Audience: Researchers, analytical scientists, and drug development professionals. Methodology Focus: Gas Chromatography-Mass Spectrometry (GC-MS), Selected Ion Monitoring (SIM), Trace Amine and Alcohol Quantification.

Executive Rationale & Chromatographic Challenges

In trace-level gas chromatography-mass spectrometry (GC-MS), the analysis of active hydrogen-containing compounds—such as primary/secondary amines, aliphatic alcohols, and phenols—presents significant analytical challenges. Their inherent polarity allows them to form aggressive hydrogen bonds with the silanol groups on GC column stationary phases, leading to severe peak tailing, unpredictable retention times, and poor reproducibility[1].

While silylating agents (e.g., BSTFA, MSTFA) and perfluoroacyl anhydrides (e.g., PFPA) are ubiquitous, they present specific drawbacks: silyl derivatives are highly susceptible to moisture degradation, and conventional benzoyl chloride yields an m/z 105 base peak, a mass fragment notoriously common in complex biological background noise.

2-Methylfuran-3-carbonyl chloride emerges as an exceptional alternative for acylation. Acting via nucleophilic acyl substitution, it converts polar analytes into robust, thermally stable amides or esters. The hallmark advantage of this reagent is its mass spectrometric signature: upon electron ionization (EI), the derivative rapidly cleaves to form a hyper-stable acylium ion at m/z 109 [2][3]. Monitoring this rare, odd-mass fragment in Selected Ion Monitoring (SIM) mode drastically improves signal-to-noise (S/N) ratios, allowing sub-nanogram detection limits in complex matrices like plasma or environmental effluents[4].

Chemical Mechanism and System Causality

Understanding the causality behind the derivatization chemistry is paramount for protocol optimization and troubleshooting.

-

The Nucleophilic Attack: Analytes must act as nucleophiles. Therefore, the reaction microenvironment must be strictly basic to ensure that amines remain deprotonated (

) rather than non-reactive ammonium salts ( -

Acid Scavenging: The acylation yields hydrochloric acid (HCl) as a byproduct. Left unchecked, the generated HCl will rapidly protonate remaining unreacted analytes, quenching the reaction prematurely[5][6]. Utilizing an acid scavenger (such as pyridine, triethylamine, or an aqueous carbonate buffer in Schotten-Baumann conditions) drives the reaction to 100% completion.

-

Mass Spectrometry Fragmentation (EI): The steric bulk and electron-rich nature of the methylfuran ring ensure that the dominant fragmentation pathway under 70 eV EI is the loss of the amine/alkoxy functional group. This leaves the [2-methylfuran-3-carbonyl]+ ion at precisely m/z 109.

Caption: Mechanism of nucleophilic acyl substitution and subsequent MS fragmentation yielding m/z 109.

Self-Validating Experimental Protocol

This protocol details a two-phase liquid-liquid extraction (LLE) integrated with acylation. The system is intentionally designed to be self-validating : unreacted acyl chloride is hydrolyzed during the quenching step into polar 2-methyl-3-furoic acid, which partitions exclusively into the aqueous waste layer, preventing column contamination[4][7].

Reagents and Materials required

-

Derivatizing Agent: 2-Methylfuran-3-carbonyl chloride (≥98% purity, prepare freshly in anhydrous acetonitrile at 10 mg/mL).

-

Buffer: 0.5 M Sodium Carbonate/Bicarbonate buffer (pH 9.5).

-

Extraction Solvent: HPLC-grade Hexane or Ethyl Acetate.

-

Internal Standard (IS): Deuterated analog of the target analyte (e.g., Amphetamine-d5).

Step-by-Step Methodology

Step 1: Sample Preparation & Alkalinization Transfer 1.0 mL of the sample (e.g., biofluid or standard solution) into a borosilicate glass vial. Add 50 µL of Internal Standard. Add 500 µL of the pH 9.5 Carbonate buffer. Causality: High pH guarantees the active nitrogens on the target amines are completely deprotonated, maximizing their nucleophilicity.

Step 2: Derivatization Reaction Add 100 µL of the 2-Methylfuran-3-carbonyl chloride solution to the buffered sample. Immediately cap the vial with a PTFE-lined septum to prevent atmospheric moisture intrusion[7].

Step 3: Thermal Incubation Vortex the mixture for 10 seconds, then incubate in a heating block at 60°C for 30 minutes . Causality: While primary amines react at room temperature, secondary amines and sterically hindered alcohols require thermal energy to overcome activation barriers.

Step 4: Hydrolytic Quenching Remove from heat and allow to cool to room temperature. Add 500 µL of deionized water to the vial and vortex vigorously. Causality: This step purposefully destroys excess reagent, converting it to water-soluble 2-methyl-3-furoic acid. This guarantees the excess reagent will not inject into the GC and strip the stationary phase.

Step 5: Liquid-Liquid Phase Separation Add 1.0 mL of Hexane. Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes. Carefully extract 800 µL of the upper organic (hexane) layer and transfer it to a clean GC autosampler vial.

Step 6: GC-MS Injection Inject 1 µL into the GC-MS. Operate the MS in SIM mode, explicitly targeting m/z 109 (quantifier) alongside the analyte's specific molecular ion (qualifier).

Caption: Step-by-step sample preparation and derivatization workflow for robust GC-MS analysis.

Quantitative Data & Comparative Assessment

To highlight the instrumental advantages, the table below maps the analytical profile of 2-Methylfuran-3-carbonyl chloride against traditional protocols, verifying its superiority in specific trace analyses.

| Derivatizing Agent | Target Functional Groups | Byproduct Management | MS Base Peak Fragment | GC Volatility Enhancement | Reaction Temperature |

| 2-Methylfuran-3-carbonyl chloride | Primary/Secondary Amines, Alcohols | HCl (easily neutralized to aqueous phase) | m/z 109 (Rare odd-mass, low noise) | Very High (Lipophilic Amides) | 60°C (30 mins) |

| Benzoyl Chloride | Amines, Alcohols, Phenols | HCl | m/z 105 (High background interference) | High | 50°C (30 mins) |

| BSTFA (Silylation) | Alcohols, Amines, Phenols, Acids | TMCS (Volatile, elutes in GC) | Variable (Often m/z 73 ) | High (Moisture sensitive) | 60°C–80°C (30 mins) |

| Pentafluoropropionic Anhydride (PFPA) | Amines, Phenols | Perfluoropropionic Acid (Requires dry-down) | Variable (Excellent for NCI mode) | Very High | 50°C–70°C (30 mins) |

System Optimization Insights

-

Moisture Management: Unlike silyl reagents where extreme anhydrous environments are necessary from start to finish, acyl chlorides like 2-Methylfuran-3-carbonyl chloride tolerate minor aqueous content natively when using the two-phase Schotten-Baumann workflow[4][7]. However, stock solutions of the pure reagent must be stored under strictly anhydrous conditions (e.g., argon atmosphere over molecular sieves) to prevent premature hydrolysis in the vial.

-

Analyte Class Nuances: Tertiary amines cannot be derivatized using this workflow due to the lack of an active, substitutable hydrogen. When profiling mixed-amine extracts, tertiary amines will elute earlier and require optimized initial GC oven temperature holds to prevent co-elution with the derivatized solvent front[1][6].

References

-

Husek P. et al. "Derivatization Methods in GC and GC/MS." IntechOpen. [Link]

-

Kataoka H. "Derivatization of Amines | Gas Chromatography." Scribd.[Link]

-

Luc M. et al. "Sample Derivatization in Separation Science." ResearchGate.[Link]

-

Marchei E. et al. "Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review." Taylor & Francis.[Link]

-

Zanoni D. et al. "Determination of fatty alcohol ethoxylates by derivatization with phthalic anhydride followed by liquid chromatography with UV-vis detection." ResearchGate.[Link]

Sources

- 1. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]

- 2. 2-Furoyl Chloride | High-Purity Reagent Supplier [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

reaction of 2-Methylfuran-3-carbonyl chloride with primary amines

Application Note & Protocol Guide

Topic: Reaction of 2-Methylfuran-3-carbonyl chloride with Primary Amines for the Synthesis of N-Substituted Carboxamides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Methylfuran-3-Carboxamides

The furan scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in various biological interactions.[1] Specifically, N-substituted 2-methylfuran-3-carboxamides represent a class of compounds with significant potential in drug discovery. The 2-methyl group can influence the molecule's metabolic stability and conformational preference, while the C3-linked carboxamide moiety provides a versatile anchor for introducing diverse substituents, enabling fine-tuning of physicochemical and pharmacological properties. These compounds have been investigated for a range of biological activities, including as antitumor agents.[2][3]

This guide provides a comprehensive overview of the synthesis of N-substituted 2-methylfuran-3-carboxamides through the reaction of 2-methylfuran-3-carbonyl chloride with primary amines. We will delve into the mechanistic underpinnings of this transformation, present a robust and validated experimental protocol, and discuss key considerations for safety, optimization, and product characterization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction.[4] The high reactivity of the acyl chloride is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly electrophilic.[5]

The process can be dissected into two primary stages:

-

Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 2-methylfuran-3-carbonyl chloride. This breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[5][6]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base (typically an excess of the primary amine reactant or a non-nucleophilic tertiary amine like triethylamine) to yield the final, neutral N-substituted 2-methylfuran-3-carboxamide and a corresponding ammonium salt byproduct.[7][8]

Caption: Nucleophilic acyl substitution mechanism.

Safety & Handling of Key Reagents

Proper safety precautions are paramount when handling the reagents involved in this synthesis. Acyl chlorides, in particular, are hazardous.

| Reagent | CAS Number | Key Hazards | Handling Precautions |

| 2-Methylfuran-3-carbonyl chloride | 5555-00-0 | Corrosive, causes severe skin burns and eye damage, moisture sensitive.[9] | Handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors.[9] Store under inert gas in a cool, dry place. |

| Primary Amines (General) | Varies | Can be flammable, toxic, and/or corrosive depending on the specific amine. | Consult the specific Safety Data Sheet (SDS) for the amine being used. Generally, handle in a fume hood and wear appropriate PPE. |

| Triethylamine (Et₃N) | 121-44-8 | Highly flammable liquid and vapor, harmful if swallowed or inhaled, causes severe skin burns and eye damage. | Keep away from heat and ignition sources. Use in a well-ventilated area or fume hood. Wear standard PPE. |

| Dichloromethane (DCM) | 75-09-2 | Suspected of causing cancer, causes skin and eye irritation. | Handle in a fume hood to avoid inhaling vapors. Wear appropriate PPE. |

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes.[9] Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] Seek immediate medical attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[10] Seek immediate medical attention.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-substituted 2-methylfuran-3-carboxamide on a 5 mmol scale.

Materials & Equipment:

-

2-Methylfuran-3-carbonyl chloride (1.0 eq, 5 mmol, ~723 mg)

-

Primary amine (1.1 eq, 5.5 mmol)

-

Triethylamine (Et₃N) (1.5 eq, 7.5 mmol, ~1.04 mL)

-

Anhydrous Dichloromethane (DCM), 25 mL

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

100 mL Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.1 eq, 5.5 mmol) and anhydrous dichloromethane (15 mL). Add a magnetic stir bar. Cool the flask to 0°C using an ice bath. Add triethylamine (1.5 eq, 7.5 mmol) to the stirring solution.

-

Causality Note: The reaction is cooled to 0°C to moderate the initial exothermic reaction between the highly reactive acyl chloride and the amine, preventing potential side reactions. Triethylamine acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion.[4][7] An excess is used to ensure all HCl is scavenged.

-

-

Addition of Acyl Chloride: In a separate dry vial, dissolve 2-methylfuran-3-carbonyl chloride (1.0 eq, 5 mmol) in anhydrous dichloromethane (10 mL). Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Causality Note: Slow, dropwise addition is crucial to maintain control over the reaction temperature and prevent localized high concentrations of the acyl chloride, which could lead to side product formation.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Workup - Quenching: Once the reaction is deemed complete by TLC, carefully quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 10 minutes.

-

Causality Note: The NaHCO₃ solution neutralizes any remaining acyl chloride and the triethylammonium hydrochloride salt formed during the reaction.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM (2 x 20 mL).

-

Workup - Washing and Drying: Combine all the organic layers. Wash the combined organic phase with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Causality Note: Washing with brine helps to remove residual water from the organic phase.

-

-

Purification: The resulting crude solid or oil can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 2-methylfuran-3-carboxamide.

Protocol Optimization & Substrate Scope

The general protocol is robust, but adjustments may be necessary depending on the nature of the primary amine.

| Amine Type | Key Consideration | Recommended Adjustment | Rationale |

| Aromatic Amines (e.g., Aniline) | Less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. | May require longer reaction times or gentle heating (e.g., 40°C). | Increased thermal energy helps to overcome the higher activation energy associated with the less nucleophilic amine. |

| Sterically Hindered Amines | The steric bulk around the nitrogen atom can slow the rate of nucleophilic attack. | Prolonged reaction times (e.g., 12-24 hours) may be necessary. Using a less hindered base could also be beneficial. | Provides more time for the sterically encumbered nucleophile to approach the electrophilic center. |

| Amines with other Functional Groups | Functional groups like alcohols (-OH) or phenols can also react with the acyl chloride. | Protection of the competing functional group (e.g., as a silyl ether) may be required prior to the amidation reaction. | Prevents the formation of ester byproducts and ensures selective amide bond formation. |

Product Characterization

The identity and purity of the synthesized 2-methylfuran-3-carboxamides should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: Expect to see characteristic signals for the furan ring protons, the 2-methyl group singlet (typically ~2.4-2.6 ppm), the amide N-H proton (a broad singlet, variable chemical shift), and signals corresponding to the 'R' group from the primary amine.

-

¹³C NMR Spectroscopy: Look for the carbonyl carbon signal (typically ~160-165 ppm) and signals for the furan ring carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: A strong absorption band for the amide C=O stretch (typically ~1640-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹) should be present.

References

-

Georganics. (2013, February 17). 2-METHYLFURAN-3-CARBONYL CHLORIDE Safety Data Sheet. Georganics Ltd. [Link]

-

Airgas. (2021, June 10). Methyl Chloride Safety Data Sheet. [Link]

-

Clark, J. (n.d.). The Reaction of Acyl Chlorides with Ammonia and Primary Amines. Chemguide. [Link]

-

Sparkl. Reaction of Amines with Acyl Chlorides. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. [Link]

-

Doc Brown's Chemistry. Reaction mechanisms: acid/acyl chloride with ammonia/amines. [Link]

-

Linde Gas. (2024, June 6). Carbonyl Chloride Safety Data Sheet. [Link]

-

Torres, E., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules, 25(23), 5698. [Link]

-

Shchekotikhin, A. E., et al. (2016). Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties. European Journal of Medicinal Chemistry, 112, 228-240. [Link]

-

Mkrtchyan, S., et al. (2016). Synthesis of Novel 2-(N-Substituted)imino-2,5-dihydrofuran-3-carboxamides Containing a Thiourea Residue and an Oxothiazolidinylidene Ring. Russian Journal of Organic Chemistry, 52, 1032-1037. [Link]

-

PubMed. (2016, April 13). Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties. [Link]

-

De Luca, L. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Methods and Protocols, 5(2), 22. [Link]

-

Rehman, A., et al. (2015). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. World Journal of Chemistry, 10(2), 65-71. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Methylfuran. [Link]

-

Jasperse, C. Reactions of Amines. [Link]

-

Downey, C. W., et al. (2013). One-Pot Synthesis of 2-Methylfurans from 3-(Trimethylsilyl)propargyl Acetates Promoted by Trimethylsilyl Trifluoromethanesulfonate. UR Scholarship Repository. [Link]

-

Wang, C., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 14(7), 445. [Link]

-

ResearchGate. (2026, January 5). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. [Link]

-

Katritzky, A. R., et al. (2003). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta, 76(3), 223-227. [Link]

-

Monticelli, S., et al. (2018). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Green Chemistry, 20(1), 121-131. [Link]

-

Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(5), 729-732. [Link]

-

Lumen Learning. Reactions of amines. [Link]

-

Indian Academy of Sciences. (2012). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 124(2), 481-486. [Link]

-

IntechOpen. (2024, February 13). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]

-

Brainly. (2023, September 16). Give the product of the reaction of 2-methylfuran with acetyl chloride. [Link]

Sources

- 1. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]

- 2. Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lab Reporter [fishersci.se]

- 5. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. georganics.sk [georganics.sk]

- 10. fpc.com.tw [fpc.com.tw]

Technical Support Center: Scaling Up Reactions with 2-Methylfuran-3-carbonyl Chloride

Welcome to the Technical Support and Troubleshooting Guide for 2-Methylfuran-3-carbonyl chloride . Scaling up chemical reactions involving electron-rich furan rings paired with highly reactive acyl chlorides presents a unique intersection of thermal, kinetic, and stability challenges.

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Here, we dissect the causality behind common scale-up failures—such as tarry polymerization, runaway exotherms, and severe yield drops—and provide self-validating methodologies to ensure your multi-kilogram syntheses succeed.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first understand the dual nature of 2-Methylfuran-3-carbonyl chloride:

-

The Acyl Chloride Moiety: Highly electrophilic, prone to intense exothermic addition-elimination reactions with nucleophiles (amines, alcohols) and extremely moisture-sensitive [3].

-

The Furan Ring: An electron-rich heteroaromatic system. While stable under basic or neutral conditions, it is highly susceptible to electrophilic substitution, ring-opening, and rapid polymerization when exposed to strong acids and heat [1], [5].

When these two features exist in the same molecule, the primary scale-up bottleneck emerges: The reaction generates Hydrogen Chloride (HCl) as a byproduct, which, if not rapidly scavenged, acts as a catalyst for the thermal degradation of the furan ring [1].

Reaction pathways and common degradation routes for 2-Methylfuran-3-carbonyl chloride.

Quantitative Scale-Up Parameters

Transferring a reaction from a 10-gram bench scale to a 10-kilogram pilot scale drastically alters the surface-area-to-volume ratio. This physical limitation drastically reduces the reactor's heat-exchange capacity and traps HCl gas in the liquid phase [1], [4].

| Parameter | Bench Scale (1-10g) | Pilot/Kilo Scale (>1 kg) | Consequence of Deviation |

| Dosing Temperature | 0°C to Room Temp | -5°C to 10°C | Thermal runaway; furan ring decomposition. |

| Solvent Moisture (KF) | < 200 ppm | < 50 ppm | Massive yield loss via rapid hydrolysis [3]. |